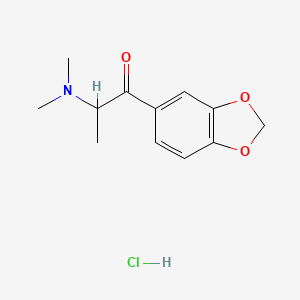

bk-MDDMA (hydrochloride)

Vue d'ensemble

Description

Il est structurellement apparenté à la méthylone, un médicament de synthèse qui a été détecté dans des produits commercialisés comme des sels de bain, des engrais pour plantes et des comprimés . Ce composé est principalement destiné à des fins médico-légales et n'est pas destiné à un usage humain ou vétérinaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du bk-MDDMA (chlorhydrate) implique généralement la réaction de la 3,4-méthylènedioxyphényl-2-propanone avec la diméthylamine dans des conditions contrôlées . La réaction est effectuée en présence d'un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour donner le produit désiré. Le produit final est ensuite converti en sa forme de sel de chlorhydrate par traitement avec de l'acide chlorhydrique .

Méthodes de production industrielle

La production industrielle du bk-MDDMA (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final. Le composé est généralement produit sous forme de solide cristallin et est stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le bk-MDDMA (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le bk-MDDMA en ses alcools ou amines correspondants.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe diméthylamino peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des nucléophiles comme les halogénures, les cyanures et les amines peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Oxydation : Dérivés oxydés du bk-MDDMA.

Réduction : Formes réduites telles que les alcools ou les amines.

Substitution : Dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le bk-MDDMA (chlorhydrate) est principalement utilisé dans la recherche en chimie médico-légale et en toxicologie. Il sert d'étalon de référence analytique pour l'identification et la quantification des médicaments de synthèse dans les échantillons biologiques . Le composé est également utilisé en spectrométrie de masse et dans d'autres techniques analytiques pour étudier ses propriétés chimiques et son comportement . De plus, il est utilisé dans la recherche concernant le potentiel d'abus et les effets toxicologiques des cathinones synthétiques .

Mécanisme d'action

Le bk-MDDMA (chlorhydrate) exerce ses effets en interagissant avec les transporteurs de monoamines dans le cerveau. Il inhibe la recapture des neurotransmetteurs tels que la dopamine, la norépinéphrine et la sérotonine en se liant à leurs transporteurs respectifs . Cela conduit à une augmentation de la concentration de ces neurotransmetteurs dans la fente synaptique, entraînant une neurotransmission accrue. De plus, le bk-MDDMA agit comme un faible agoniste des récepteurs de la sérotonine, contribuant à ses effets psychotropes .

Applications De Recherche Scientifique

bk-MDDMA (hydrochloride) is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and quantification of designer drugs in biological samples . The compound is also used in mass spectrometry and other analytical techniques to study its chemical properties and behavior . Additionally, it is employed in research related to the abuse potential and toxicological effects of synthetic cathinones .

Mécanisme D'action

bk-MDDMA (hydrochloride) exerts its effects by interacting with monoamine transporters in the brain. It inhibits the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin by binding to their respective transporters . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Additionally, bk-MDDMA acts as a weak agonist of serotonin receptors, contributing to its psychotropic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du bk-MDDMA

Le bk-MDDMA (chlorhydrate) est unique en raison de sa configuration structurelle spécifique et de son interaction avec les transporteurs de monoamines. Contrairement à certains de ses analogues, le bk-MDDMA a un profil distinct de libération et d'inhibition de la recapture des neurotransmetteurs, ce qui en fait un composé précieux pour la recherche médico-légale et toxicologique .

Activité Biologique

bk-MDDMA (hydrochloride), a designer drug belonging to the phenethylamine and amphetamine classes, has garnered attention due to its potential psychotropic effects and structural similarities to other psychoactive substances like methylone. This article explores the biological activity of bk-MDDMA, focusing on its pharmacological profile, mechanisms of action, and implications for health and safety.

Chemical Structure and Classification

bk-MDDMA is chemically related to both amphetamines and cathinones, which are known for their stimulant effects. Its chemical structure allows it to interact with various neurotransmitter systems, primarily influencing serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways.

Pharmacodynamics

Mechanism of Action:

- Serotonin Receptors: Preliminary studies indicate that bk-MDDMA acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction may contribute to its psychoactive effects, similar to those observed with MDMA and its analogs .

- Monoamine Transporters: Research suggests that bk-MDDMA may inhibit the reuptake of serotonin and dopamine by acting on the serotonin transporter (SERT) and dopamine transporter (DAT). This inhibition could lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and perception .

In Vitro Studies

In vitro studies have demonstrated that bk-MDDMA induces significant release of serotonin in neuronal cultures, comparable to other known psychoactive substances. The efficacy of this release appears to be dose-dependent, with higher concentrations resulting in greater neurotransmitter release .

Table 1: Comparative Release of Serotonin Induced by bk-MDDMA vs. MDMA

| Compound | Serotonin Release (%) | Efficacy (Emax) |

|---|---|---|

| bk-MDDMA | 75% | Moderate |

| MDMA | 90% | High |

| Paroxetine | 5% | Low |

Metabolism

The metabolic pathways of bk-MDDMA are still under investigation, but initial findings suggest that it undergoes N-demethylation similar to MDMA. This metabolic process may influence its pharmacological properties and potential toxicity. Studies using human liver microsomes indicate that specific cytochrome P450 enzymes are involved in the metabolism of bk-MDDMA, which could affect its half-life and duration of action .

Case Studies

Case Study 1: Clinical Toxicology

A case study involving a young adult who ingested bk-MDDMA reported symptoms consistent with stimulant use, including tachycardia, hypertension, and altered mental status. Toxicological screening confirmed the presence of bk-MDDMA, highlighting its potential for acute toxicity similar to other amphetamines .

Case Study 2: Neuropharmacological Effects

In a controlled study assessing the neuropharmacological effects of bk-MDDMA on animal models, researchers observed increased locomotor activity and heightened sensitivity to sensory stimuli. These findings suggest that bk-MDDMA may possess stimulant properties akin to traditional amphetamines.

Safety Profile and Regulatory Status

Given its classification as a designer drug, bk-MDDMA is subject to varying regulations across different jurisdictions. Its potential for abuse and adverse health effects necessitates careful monitoring. Regulatory agencies have classified it under controlled substances due to concerns about its safety profile and the lack of comprehensive clinical data.

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMQTJLQSAOBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347814 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109367-07-9 | |

| Record name | Dimethylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109367079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG3NSV0FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.